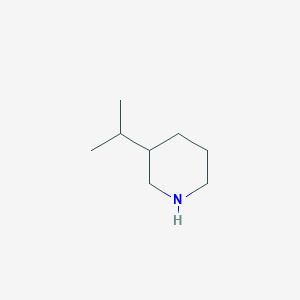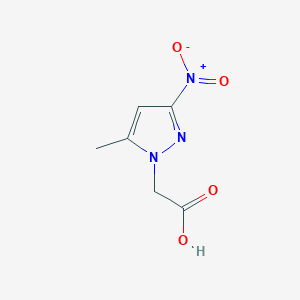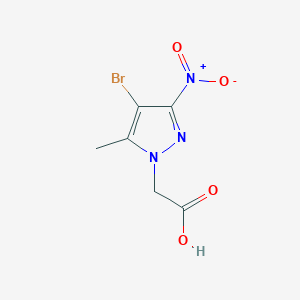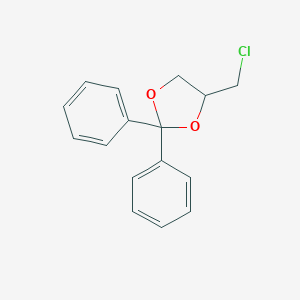
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane, also known as CDD, is a chemical compound that has attracted significant attention in the field of scientific research. This compound has a unique structure and has been found to exhibit interesting properties that make it useful in various applications.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is not fully understood. However, it has been found to interact with various enzymes and proteins in the body. It has been suggested that 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane may act as an inhibitor of certain enzymes, leading to changes in biochemical pathways.
Biochemical and Physiological Effects:
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. It has also been found to have antitumor properties and has been investigated as a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive compared to other compounds. However, 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane. One area of research is the development of new synthesis methods for 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane that are more efficient and environmentally friendly. Another area of research is the investigation of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane as a potential treatment for various diseases, including cancer and inflammatory diseases. Additionally, the use of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane as a building block for the synthesis of new compounds is an area of research that has the potential to lead to the development of new drugs and pharmaceuticals.
Conclusion:
In conclusion, 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is a chemical compound that has attracted significant attention in the field of scientific research. It has a unique structure and exhibits interesting properties that make it useful in various applications. The synthesis method of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane is efficient, and it has several advantages for use in lab experiments. 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to have various biochemical and physiological effects and has potential for use as a treatment for various diseases. There are several future directions for research on 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane, including the development of new synthesis methods and the investigation of its potential as a treatment for diseases.
Méthodes De Synthèse
The synthesis of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane can be achieved through a variety of methods. One common method is the reaction of 4-hydroxymethyl-2,2-diphenyl-1,3-dioxolane with thionyl chloride in the presence of a base. Another method involves the reaction of 4-methoxymethyl-2,2-diphenyl-1,3-dioxolane with phosphorus pentachloride. These methods have been found to be efficient in producing high yields of 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane.
Applications De Recherche Scientifique
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane has been found to exhibit interesting properties that make it useful in various scientific research applications. One of its primary applications is in the field of organic synthesis. 4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane can be used as a building block for the synthesis of other compounds. It has also been used in the synthesis of drugs and pharmaceuticals.
Propriétés
Numéro CAS |
22195-38-6 |
|---|---|
Nom du produit |
4-(Chloromethyl)-2,2-diphenyl-1,3-dioxolane |
Formule moléculaire |
C16H15ClO2 |
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
4-(chloromethyl)-2,2-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H15ClO2/c17-11-15-12-18-16(19-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clé InChI |
MTGKBVQFXBOSCH-UHFFFAOYSA-N |
SMILES |
C1C(OC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CCl |
SMILES canonique |
C1C(OC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






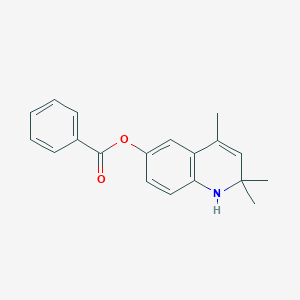
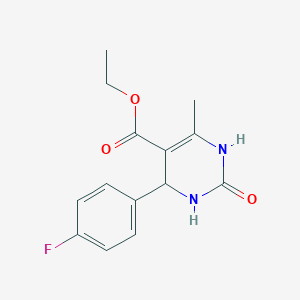
![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
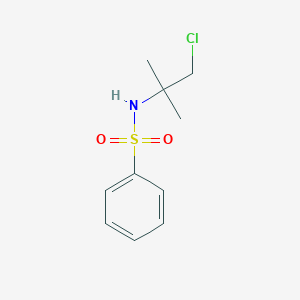
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
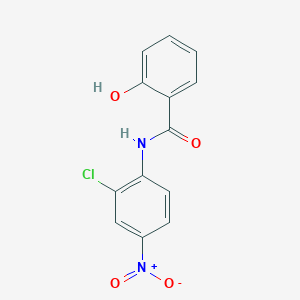
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
